molecular formula C14H11N3O B598682 N-Phenylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 15833-22-4

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B598682
CAS RN: 15833-22-4
M. Wt: 237.262
InChI Key: LEKZXJRXEXOTKR-UHFFFAOYSA-N
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Description

“N-Phenylimidazo[1,2-a]pyridine-3-carboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a multi-step process . The synthesis of these compounds often involves the condensation of 2-aminopyridines with α-bromoketones . The yields from this process can be quite high, ranging from 93% to 97% .


Molecular Structure Analysis

The molecular structure of “N-Phenylimidazo[1,2-a]pyridine-3-carboxamide” is likely to be similar to other imidazo[1,2-a]pyridine compounds. These compounds are fused bicyclic heterocycles .

Scientific Research Applications

COX-2 Inhibitors

“N-Phenylimidazo[1,2-a]pyridine-3-carboxamide” and its derivatives have been studied for their potential as selective COX-2 inhibitors . COX-2, or Cyclooxygenase-2, is an enzyme that plays a role in converting arachidonic acid to inflammatory mediators. Inhibiting COX-2 can help reduce inflammation, pain, and fever caused by prostaglandins .

Anti-Inflammatory Drugs

The compound has been evaluated as a potential ingredient in non-steroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are used for the treatment of pain, fever, and inflammation, but some side effects, such as gastrointestinal ulcers, limit their use .

Pain Management

The compound has shown promise in the field of pain management . In particular, one derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited high potency and selectivity against the COX-2 enzyme .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives, a class of aromatic heterocycles to which “N-Phenylimidazo[1,2-a]pyridine-3-carboxamide” belongs, have been reported to have potential in optoelectronic devices .

Sensors

These compounds have also been explored for their potential use in sensors . Their luminescent properties make them particularly interesting for this application .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives have been studied for their potential as anti-cancer drugs . Their ability to interact with various biological targets makes them promising candidates for this field .

Emitters for Confocal Microscopy and Imaging

The luminescent properties of these compounds also make them useful as emitters for confocal microscopy and imaging . This could have significant implications for medical and biological research .

Iridium Complexes

There has been research into the synthesis and characterization of novel iridium complexes with ligands of 2-phenylimidazo[1,2-a]pyridines . These complexes have potential applications in various fields, including materials science and pharmaceuticals .

Future Directions

Imidazo[1,2-a]pyridine compounds, including “N-Phenylimidazo[1,2-a]pyridine-3-carboxamide”, could potentially be developed into new drugs for the treatment of tuberculosis . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine compounds could play a significant role in this effort .

properties

IUPAC Name

N-phenylimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-17(12)13/h1-10H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKZXJRXEXOTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743396
Record name N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide

CAS RN

15833-22-4
Record name N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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